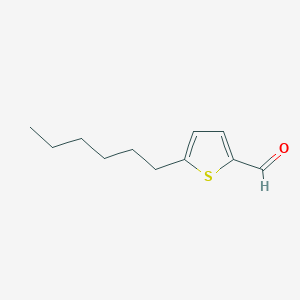

5-Hexylthiophene-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCAHBARARIQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466865 | |

| Record name | 5-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100943-46-2 | |

| Record name | 5-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexylthiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 5 Hexylthiophene 2 Carbaldehyde

Established Synthetic Pathways for Thiophene-2-carbaldehyde (B41791) Scaffolds

Several synthetic strategies have been developed for the synthesis of thiophene-2-carbaldehyde and its derivatives. These methods primarily include formylation reactions and cross-coupling reactions, which allow for the introduction of the aldehyde group and the diversification of the thiophene (B33073) core.

Vilsmeier-Haack Formylation as a Core Synthetic Strategy

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. nrochemistry.comjk-sci.comchemistrysteps.com This reaction introduces a formyl group (-CHO) onto the thiophene ring. mychemblog.com The synthesis of 5-hexylthiophene-2-carbaldehyde can be achieved through the Vilsmeier-Haack formylation of 2-hexylthiophene (B90786).

Formation of the Vilsmeier Reagent (e.g., POCl₃/DMF)

The key to the Vilsmeier-Haack reaction is the in-situ formation of the Vilsmeier reagent, a substituted chloroiminium ion. mychemblog.comwikipedia.orgwikipedia.org This electrophilic species is typically generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.comyoutube.com The reaction involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the electrophilic N,N-dimethylchloroiminium ion. uoanbar.edu.iq

Electrophilic Aromatic Substitution on Thiophene Ring

The thiophene ring, being an electron-rich heterocycle, is more reactive than benzene (B151609) towards electrophilic aromatic substitution. numberanalytics.compearson.com The sulfur atom in the thiophene ring donates electron density to the ring, activating it for electrophilic attack. numberanalytics.com The Vilsmeier reagent, although a weak electrophile, readily reacts with the activated thiophene ring. nrochemistry.comchemistrysteps.com The substitution preferentially occurs at the C2 (α) position, which is the most nucleophilic position on the thiophene ring. chemistrysteps.compearson.com The mechanism proceeds through the formation of a Wheland intermediate (sigma complex), which then loses a proton to restore aromaticity. numberanalytics.com The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde product. mychemblog.comwikipedia.org

Reaction Conditions and Optimization for Selective Formylation

The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes is influenced by both electronic and steric factors. For 3-substituted thiophenes, the formylation can occur at either the C2 or C5 position. The choice of the Vilsmeier reagent and reaction conditions can be optimized to favor the desired isomer. researchgate.net For instance, using sterically less hindered Vilsmeier reagents tends to favor formylation at the less sterically hindered position. researchgate.net In the case of 2-hexylthiophene, the formylation is expected to occur predominantly at the C5 position due to the directing effect of the alkyl group and the inherent reactivity of the α-positions of the thiophene ring. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or by using DMF as both a reactant and a solvent. nrochemistry.com The reaction temperature can be controlled to optimize the yield and selectivity, often ranging from 0 °C to room temperature. nrochemistry.com

Suzuki-Miyaura Cross-Coupling Reactions for Thiophene-2-carbaldehyde Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of biaryl compounds, including derivatives of thiophene-2-carbaldehyde. nih.govnih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov

This methodology allows for the introduction of various aryl or heteroaryl substituents onto the thiophene-2-carbaldehyde scaffold. For example, 5-arylthiophene-2-carboxylates have been synthesized by the Suzuki cross-coupling of pentyl 5-bromothiophene-2-carboxylate with different arylboronic acids. nih.gov Similarly, a range of 4-arylthiophene-2-carbaldehydes have been prepared from 4-bromothiophene-2-carbaldehyde and various arylboronic acids or esters. nih.govmdpi.comdntb.gov.ua The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄ or Na₂CO₃, in a suitable solvent system, which can include toluene/water or 1,4-dioxane. mdpi.comsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Thiophene-2-carbaldehyde Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ / K₃PO₄ | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |

| 4-bromothiophene-2-carbaldehyde | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde | Excellent | mdpi.com |

| Pentyl 5-bromothiophene-2-carboxylate | Various arylboronic acids | Pd(PPh₃)₄ | Pentyl 5-arylthiophene-2-carboxylates | Moderate to Good | nih.gov |

| 5-bromothieno[3,2-b]thiophene-2-carbaldehyde | Phenylboronic acid | Pd catalyst | 5-Phenylthieno[3,2-b]thiophene-2-carbaldehyde | 65 | semanticscholar.org |

Stille Cross-Coupling Polymerization for Thiophene-Based Systems

The Stille cross-coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, particularly useful in the synthesis of conjugated polymers. wiley-vch.deresearchgate.net This reaction involves the coupling of an organostannane (organotin) compound with an organic halide or triflate. wiley-vch.de It is a key method for the synthesis of polythiophenes, which are important materials in organic electronics. rsc.orgwiley-vch.de

The Stille reaction has been instrumental in creating regioregular poly(alkylthiophene)s with high molecular weights. wiley-vch.de The polymerization typically proceeds via a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wiley-vch.de This methodology has been used to synthesize a variety of thiophene-based polymers, including those with fused thiophene units and other functional groups, to improve their performance in devices like field-effect transistors. wiley-vch.dejst.go.jp

Table 2: Key Features of Stille Cross-Coupling for Polythiophene Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Organostannane and an organic electrophile (halide or triflate) | wiley-vch.de |

| Catalyst | Palladium(0) complex | wiley-vch.de |

| Key Steps | Oxidative addition, transmetalation, reductive elimination | wiley-vch.de |

| Applications | Synthesis of regioregular polythiophenes and other conjugated polymers | rsc.orgwiley-vch.de |

Kumada Catalyst-Transfer Polycondensation in Regioregular Thiophene Synthesis

Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful and widely used method for synthesizing well-defined conjugated polymers, including regioregular poly(3-hexylthiophene) (P3HT). nih.govnih.gov This technique is distinguished by its chain-growth mechanism, which allows for precise control over polymer molecular weight and results in a low polydispersity index (PDI). rsc.orgumich.edu

The mechanism proceeds through a living polymerization process. umich.edu It begins with the formation of a Grignard reagent from a dihalothiophene monomer, such as 2-bromo-5-iodo-3-hexylthiophene. This monomer then reacts with a nickel catalyst, typically featuring bidentate phosphine (B1218219) ligands like Ni(dppp)Cl2. rsc.orgru.nl The polymerization propagates via an intramolecular catalyst transfer, where the nickel center "walks" along the growing polymer chain after each monomer addition. nih.govrsc.org This process ensures a high degree of regioregularity, which is critical for achieving the ordered chain packing necessary for efficient charge transport in electronic devices. rsc.orgnih.gov

The key steps in the KCTP catalytic cycle are:

Initiation : An aryl Grignard initiator or the monomer itself initiates the process.

Propagation : Consists of reductive elimination to form a C-C bond and subsequent oxidative addition of the catalyst to the carbon-halogen bond at the end of the same polymer chain. This intramolecular "ring-walking" is faster than intermolecular reactions, preserving the living nature of the polymerization. rsc.org

Termination : The process is terminated by quenching the reaction.

This method's ability to produce polymers with controlled architectures, including block copolymers through sequential monomer addition, has made it a cornerstone of conjugated polymer synthesis. umich.edu

Direct Arylation Polymerization (DArP) Approaches

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Kumada, Stille, and Suzuki polymerizations. nih.govrsc.org The primary advantage of DArP is that it circumvents the need for pre-functionalization of monomers with organometallic groups (e.g., Grignard, organostannane, or organoboron reagents). rsc.orgrsc.org Instead, DArP creates aryl-aryl bonds by directly coupling a C-H bond with a C-halogen bond, typically using a palladium catalyst. nih.govrsc.org

This approach reduces the number of synthetic steps, minimizes toxic by-products, and is often more cost-effective. nih.gov However, a significant challenge in DArP is controlling the selectivity of C-H activation to avoid undesirable side reactions or defects in the polymer chain. researchgate.net Recent advancements have focused on developing highly active and selective catalytic systems. For instance, the use of specific ligands, additives like pivalic acid, and optimized reaction conditions can significantly enhance the reactivity and regioregularity of the resulting polymers. rsc.orgacs.org DArP has been successfully applied to synthesize a variety of thiophene-based polymers, demonstrating its potential as a green and efficient method for producing materials for organic electronics. nih.govresearchgate.net

Table 1: Comparison of Polymerization Methodologies

| Feature | Kumada Catalyst-Transfer Polycondensation (KCTP) | Direct Arylation Polymerization (DArP) |

|---|---|---|

| Mechanism | Chain-growth | Step-growth (typically) |

| Monomer Requirement | Dihalo-monomer converted to Grignard reagent | C-H monomer and C-Halogen monomer |

| Key Advantage | High control over MW, low PDI, high regioregularity umich.edu | Atom-economical, fewer synthetic steps, avoids toxic organometallic reagents nih.govrsc.org |

| Catalyst | Nickel-based nih.gov | Palladium-based nih.govrsc.org |

| Challenges | Requires synthesis of sensitive Grignard reagents | Controlling C-H activation selectivity, potential for homocoupling defects researchgate.net |

Alkylation Strategies for Introducing the Hexyl Chain

The introduction of alkyl side chains, such as the hexyl group in this compound, is a critical design strategy for tuning the physical properties of thiophene-based molecules and polymers.

Specific Alkylation Methods for this compound Synthesis

The synthesis of this compound typically involves a multi-step process where the hexyl group is first attached to the thiophene ring, followed by the introduction of the formyl (carbaldehyde) group. A common strategy begins with a halogenated thiophene, such as 2-bromothiophene (B119243). The hexyl chain can be introduced via a standard cross-coupling reaction, for example, by first converting 2-bromothiophene to a Grignard reagent and then reacting it with a hexyl halide in the presence of a suitable catalyst.

Alternatively, and more directly, 2-bromothiophene can be coupled with a hexyl Grignard reagent (hexylmagnesium bromide) using a nickel catalyst. Once 2-hexylthiophene is formed, the carbaldehyde group can be introduced at the 5-position through methods like:

Vilsmeier-Haack reaction : Using phosphoryl chloride and dimethylformamide (DMF).

Metalation followed by formylation : Deprotonation of the acidic proton at the 5-position with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as DMF.

This stepwise approach allows for the precise placement of both the alkyl chain and the functional group on the thiophene ring.

Influence of Alkylation on Solubility and Processing of Thiophene Derivatives

The addition of alkyl side chains to a polythiophene backbone is essential for rendering the polymers soluble in common organic solvents. acs.orgacs.org Unsubstituted polythiophene is an intractable, insoluble material, which makes it impossible to process into the thin films required for electronic devices. researchgate.net The hexyl chains increase solubility by disrupting the strong interchain interactions of the conjugated backbones, allowing solvent molecules to solvate the polymer. nih.govnih.gov

The length of the alkyl chain has a significant impact on the material's properties:

Solubility : Longer alkyl chains generally lead to higher solubility. nih.gov

Crystallinity and Melting Point : The crystalline melting temperature (Tm) tends to decrease as the alkyl side-chain length increases (e.g., from butyl to hexyl to octyl), as the longer, more flexible chains can disrupt the packing of the polymer backbones. nih.gov

Conformation : While increasing solubility, very long side chains can introduce steric hindrance, leading to a more twisted and distorted polymer backbone, which may negatively affect π-conjugation and charge transport. researchgate.net

Therefore, the hexyl group represents a common and effective compromise, providing excellent solubility for solution-based processing while maintaining a high degree of crystallinity and ordered packing in the solid state. nih.govnih.gov

Table 2: Effect of Alkyl Chain Length on Poly(3-alkylthiophene) Properties

| Property | Shorter Alkyl Chain (e.g., Butyl) | Longer Alkyl Chain (e.g., Hexyl, Octyl) |

|---|---|---|

| Solubility | Lower | Higher nih.gov |

| Crystalline Melting Temp. (Tm) | Higher | Lower nih.gov |

| Interchain Packing | Can be more ordered | Can be disrupted by steric hindrance researchgate.netnih.gov |

| Processability | More difficult | Easier (good for solution casting) nih.gov |

Advanced Reaction Mechanisms and Computational Studies

Understanding complex reaction mechanisms is key to developing novel synthetic routes for highly functionalized thiophene derivatives. Computational chemistry plays a vital role in elucidating these intricate pathways.

Halogen Dance Reactions in Thiophene Synthesis and Functionalization

The "halogen dance" is a fascinating and synthetically useful rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction is typically induced by a strong base, such as lithium diisopropylamide (LDA), and is driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.orgresearchgate.net

In the context of thiophenes, the halogen dance provides a powerful method for synthesizing isomers that are difficult or impossible to obtain through classical methods. clockss.org The mechanism generally involves the following steps:

Deprotonation : A strong base removes a proton from the thiophene ring, often at a position ortho to the halogen, creating a lithiated species.

Halogen-Metal Exchange : The initial lithiated species can then react with another molecule of the halogenated starting material in an intermolecular process, leading to the formation of a dihalogenated compound and a new lithiated species where the original halogen was.

Rearrangement : The process continues, leading to a mixture of lithiated isomers. The final product distribution is governed by the relative thermodynamic stabilities of these intermediates. wikipedia.org

For example, treating 2-bromo-5-hexylthiophene (B1278347) with LDA can lead to a halogen dance, repositioning the bromine atom to an adjacent carbon. whiterose.ac.uk Quenching this rearranged lithiated intermediate with an electrophile, such as a formylating agent, allows for the introduction of a functional group at a new position, demonstrating the synthetic utility of this reaction for creating polysubstituted thiophenes. clockss.orgwhiterose.ac.uk Density Functional Theory (DFT) studies have been instrumental in modeling the transition states and reaction pathways, confirming that the rearrangement proceeds through complex lithium-bromine exchange steps. whiterose.ac.uk

Role of Bases (e.g., LDA) in Halogen Dance Processes

The choice of base is critical in halogen dance reactions. Strong, non-nucleophilic bases are required, with Lithium Diisopropylamide (LDA) being a frequently used reagent. whiterose.ac.ukic.ac.uk LDA's primary role is to initiate the reaction sequence, which it can do through two main pathways: direct deprotonation of an acidic ring proton or, more commonly in these systems, a halogen-metal exchange with the starting bromo-thiophene. ic.ac.uk

The reaction conditions are crucial for a successful halogen dance. These reactions are typically conducted at very low temperatures, such as -78 °C, to control the reactivity of the highly reactive organolithium intermediates. whiterose.ac.uk After the initial base-mediated step, the reaction mixture is often allowed to warm slowly over several hours to facilitate the rearrangement to the thermodynamically favored product. whiterose.ac.uk

Quantum Chemistry Computations for Reaction Pathway Analysis

Given the transient and highly reactive nature of the intermediates in halogen dance reactions, direct experimental observation is challenging. whiterose.ac.uk To overcome this limitation, quantum chemistry computations have become an indispensable tool for mapping out the intricate mechanistic pathways. whiterose.ac.uk These theoretical calculations allow researchers to follow each step of the reaction, providing insights that are not accessible through experimental methods like spectroscopy alone. whiterose.ac.uk

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of computational investigations into the halogen dance mechanism. whiterose.ac.ukias.ac.in It offers a balance between computational cost and accuracy, making it suitable for the relatively large systems involved. Researchers use DFT to model the reaction between substrates like bromothiophenes and bases such as LDA to understand the step-by-step molecular transformations. whiterose.ac.uk

Specific applications of DFT in this area include:

Modeling Reaction Steps: DFT calculations have been used to explore the HD reaction of 2-bromo-5-hexylthiophene with LDA, leading to the formation of 3-bromo-2-formyl-5-hexylthiophene. whiterose.ac.uk These models help to understand the sequence of events, including the initial lithiation and subsequent bromine migration.

Identifying Key Intermediates and Transition States: Theoretical studies have proposed the existence of specific transition states, such as a bromo-bridged transition state, which facilitates the halogen migration. ias.ac.in DFT calculations help determine the structure and energy of these fleeting species.

Understanding Reaction Dynamics: The calculations have revealed that lithium-halogen exchange steps are critical to the mechanism and that Sₙ2-type transition states are generally favored over four-centre types. whiterose.ac.uk Furthermore, DFT can help explain the autocatalytic nature of the reaction, where certain polybrominated species act as catalysts to drive the reaction forward. ias.ac.in

Examination of Possible Conformations and Energy Minimization

A key aspect of computational analysis is the examination of the potential energy surface of the reaction. This involves calculating the energies of all possible conformations of reactants, intermediates, transition states, and products. The driving force for the halogen dance is the formation of the most thermodynamically stable lithiated intermediate, where the lithium atom resides at the most acidic carbon position. ic.ac.uk

DFT calculations are employed to find the minimum energy conformations for each species involved in the reaction. ias.ac.in This process of energy minimization is crucial for constructing an accurate reaction profile. By comparing the relative energies of different possible isomers and transition states, chemists can predict the most likely reaction pathway. ias.ac.in

For instance, in the isomerization of dibromothiophenes, DFT calculations can compare the energies of various potential pathways, such as the conversion of 2,5-dibromothiophene (B18171) to 2,4-dibromothiophene (B1333396) or 2,3-dibromothiophene. ias.ac.in The calculations reveal which transition states are energetically accessible under the reaction conditions, thereby explaining the observed product distribution. ias.ac.in This analysis provides a detailed, energy-based rationale for the regioselectivity of the halogen dance reaction.

Purification and Characterization of Synthetic Intermediates and Final Product

The successful synthesis of this compound and its intermediates relies on robust purification and characterization techniques. Following the reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and various side-products.

Purification: Common purification methods include:

Chromatography: Thin Layer Chromatography (TLC) is used for rapid monitoring of the reaction's progress. rsc.org For purification of larger quantities, column chromatography or preparative Size Exclusion Chromatography (SEC) can be employed, particularly for oligomeric or polymeric materials derived from thiophene monomers. rsc.org

Recrystallization: This technique is effective for obtaining high-purity crystalline solids. For example, a derivative, 5-hexylthiophene-2-carboxylic acid, can be purified by recrystallization from a solvent mixture like 50% hydrous ethanol. prepchem.com

Precipitation/Washing: Often, the reaction is quenched and poured into another solvent (e.g., methanol) to precipitate the crude product, which is then washed repeatedly to remove impurities. rsc.org

Characterization: A suite of analytical methods is used to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation, providing detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic C=O stretch of the aldehyde group in the final product. rsc.org

Elemental Analysis: This method determines the elemental composition (C, H, Br, S) of a pure sample, which is compared against the calculated theoretical values to confirm the molecular formula. rsc.org

The physical and chemical properties of the final product, this compound, are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 100943-46-2 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₁H₁₆OS | scbt.com |

| Molecular Weight | 196.31 g/mol | scbt.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 294.9 ± 28.0 °C at 760 mmHg | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| IUPAC Name | 5-hexyl-2-thiophenecarbaldehyde | sigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hexylthiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis of Thiophene (B33073) and Hexyl Protons

The ¹H NMR spectrum of 5-Hexylthiophene-2-carbaldehyde provides distinct signals for the protons on the thiophene ring and the hexyl side chain. The chemical shifts of the thiophene ring protons are influenced by the electron-withdrawing aldehyde group and the electron-donating hexyl group. rsc.org Generally, protons on aromatic rings, like thiophene, appear in the downfield region (typically δ 6.5-8.0 ppm) due to the ring current effect. libretexts.org The aldehyde proton is significantly deshielded and appears at a much lower field, typically around δ 9-10 ppm. oregonstate.edunih.gov

The protons of the hexyl group exhibit characteristic chemical shifts in the upfield region. The methylene (B1212753) group (CH₂) adjacent to the thiophene ring is deshielded compared to the other methylene groups in the chain due to its proximity to the aromatic ring. The terminal methyl group (CH₃) of the hexyl chain appears at the most upfield position. Good linear correlations have been observed between the chemical shifts of ring protons in substituted thiophenes and their parent compounds. oup.comoup.com

Below is a table summarizing typical ¹H NMR chemical shifts for this compound.

| Proton | Typical Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.95 |

| Thiophene H-3 | 7.80 |

| Thiophene H-4 | 7.22 |

| α-CH₂ (of hexyl) | 2.60 |

| (CH₂)₄ (of hexyl) | 1.29-1.65 |

| Terminal CH₃ (of hexyl) | 0.90 |

This table presents generalized data; actual values can vary based on the solvent and specific derivative.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.govnih.gov The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. The carbonyl carbon of the aldehyde group appears significantly downfield (typically δ 180-200 ppm). The carbons of the thiophene ring resonate in the aromatic region (typically δ 120-150 ppm). The carbon atoms of the hexyl chain appear in the upfield aliphatic region.

A representative table of ¹³C NMR chemical shifts for this compound is provided below.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 183.1 |

| Thiophene C-2 | 144.0 |

| Thiophene C-5 | 136.5 |

| Thiophene C-3 | 135.2 |

| Thiophene C-4 | 128.4 |

| Hexyl Chain Carbons | 14-32 |

This table presents generalized data; actual values can vary based on the solvent and specific derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation and electronic structure.

Absorption Characteristics in Solution and Thin Films

In solution, conjugated molecules like this compound and its derivatives typically exhibit broad absorption bands. researchgate.netrsc.org The solvent can influence the position and shape of these bands. In the solid state, such as in thin films, intermolecular interactions can lead to changes in the absorption spectrum. researchgate.netresearchgate.net For instance, poly(3-hexylthiophene) (P3HT), a well-studied derivative, shows distinct absorption peaks in thin films corresponding to different vibronic transitions. researchgate.netnih.gov These peaks are often red-shifted compared to the solution spectrum, indicating a more ordered, aggregated state in the film. rsc.orgresearchgate.netrsc.org

Correlation of Absorption Spectra with Conjugation Length and Substituents

The position of the maximum absorption wavelength (λ_max) in the UV-Vis spectrum is strongly correlated with the effective conjugation length of the molecule. researchgate.netrsc.orgrsc.org An increase in the conjugation length, for example by polymerization or by introducing other conjugated moieties, results in a bathochromic (red) shift of the absorption maximum. researchgate.netrsc.org This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation.

Substituents on the thiophene ring also play a crucial role in modulating the electronic properties and thus the absorption spectra. nii.ac.jp Electron-donating groups, like the hexyl group, and electron-withdrawing groups, like the aldehyde group, can alter the energy levels of the molecular orbitals, leading to shifts in the absorption bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. researchgate.netcapes.gov.brcapes.gov.brucdavis.eduinstanano.com In this compound, characteristic vibrational bands confirm the presence of the aldehyde and the thiophene ring.

The most prominent absorption is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1660-1700 cm⁻¹. rsc.orglibretexts.org The C-H stretching vibration of the aldehyde proton can also be observed. The thiophene ring gives rise to several characteristic bands, including C-H stretching, C=C stretching, and C-S stretching vibrations. researchgate.netacs.org The hexyl group is identified by the characteristic C-H stretching and bending vibrations of its methylene and methyl groups. libretexts.org

A summary of key FT-IR absorption frequencies for this compound is presented in the following table.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1660-1700 |

| Thiophene (C=C) | Stretch | ~1450 |

| Thiophene (C-S) | Stretch | ~820 |

| Alkyl (C-H) | Stretch | 2850-2960 |

This table provides general ranges for the vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides precise information regarding the compound's molecular weight and offers insights into its structural integrity through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for validating the elemental composition and molecular weight.

The expected molecular formula for this compound is C₁₁H₁₆OS, corresponding to a molecular weight of approximately 196.31 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺). Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in the molecular ion and a series of characteristic fragment ions.

The fragmentation of this compound under EI-MS would likely proceed through several predictable pathways based on its structure. The most common cleavages would involve the hexyl chain and the aldehyde group.

Key Fragmentation Pathways:

Loss of the Aldehyde Group: A common fragmentation is the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Benzylic Cleavage: The bond between the thiophene ring and the hexyl chain is a likely point of cleavage, leading to the formation of a stable tropylium-like cation.

McLafferty Rearrangement: The hexyl chain allows for a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (e.g., propene).

Alkyl Chain Fragmentation: The C₆H₁₃ side chain can undergo successive losses of alkyl fragments (e.g., CH₃•, C₂H₅•), leading to a series of peaks separated by 14 Da (CH₂).

While specific experimental spectra for this compound are not broadly published, analysis of related thiophene aldehydes supports these fragmentation principles. unit.no The precise mass measurements from HRMS combined with the interpretation of these fragmentation patterns allow for unambiguous confirmation of the compound's identity and purity.

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Polydispersity Index (PDI) Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (MW) and Polydispersity Index (PDI) of polymers. While GPC is not used for the monomer this compound, it is indispensable for characterizing its most significant derivative, the conductive polymer poly(3-hexylthiophene) (P3HT). The molecular weight and PDI of P3HT are critical parameters that profoundly influence its optoelectronic and physical properties, such as charge carrier mobility, crystallinity, and performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov

GPC separates polymer chains based on their hydrodynamic volume in solution. Larger chains elute faster than smaller chains. The resulting chromatogram is used to calculate various molecular weight averages:

Number-average molecular weight (Mₙ): The total weight of the polymer divided by the total number of polymer chains.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It quantifies the breadth of the molecular weight distribution. malvernpanalytical.com A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length, while higher values signify a broader distribution. malvernpanalytical.com

Research has shown a strong correlation between the molecular weight of P3HT and its material properties. For instance, higher molecular weight P3HT generally exhibits increased crystallinity and higher charge carrier mobility. researchgate.net However, there is an optimal range, as extremely high molecular weights can lead to processing difficulties and increased amorphous content. researchgate.net

The synthesis method, such as Grignard Metathesis (GRIM) polymerization, significantly impacts the resulting molecular weight and PDI. Controlled polymerization techniques can yield P3HT with a defined molecular weight and a low PDI, which is crucial for reproducible device performance. acs.org

The tables below present representative GPC/SEC data for P3HT from various research findings, illustrating the range of molecular weights and polydispersity indices that can be achieved and studied.

Table 1: GPC/SEC Data for Poly(3-hexylthiophene) (P3HT) from Various Studies

| Sample Description | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Synthesis/Analysis Context | Source |

| HT-P3HT (Crude) | 17.0 | 21.8 | 1.28 | Chain-growth polymerization with Ni(dppp)Cl₂ catalyst. | acs.org |

| HT-P3HT (High MW) | 31.7 | 43.1 | 1.36 | Polymerization with 0.4 mol % Ni(dppp)Cl₂. | acs.org |

| Regioregular P3HT | ~25.0 | ~55.0 | <2 | Used in transient absorption spectroscopy studies. | rsc.org |

| P3HT for OPVs | 24.0 | - | - | Identified as providing highest power conversion efficiency in one study. | nih.gov |

| P3HT-b-PEG Copolymer | 17.7 | - | - | SEC data for the P3HT block used in micelle studies. | acs.org |

| Regioregular P3HT | 12.5 | - | 1.11 | SEC data for P3HT used in thin film preparation. | acs.org |

Table 2: Comparison of P3HT Molecular Weights and Device Performance

| Mₙ (kDa) | PDI | Application Context | Key Finding | Source |

| 5 - 48 | - | OPV Devices | Highest power conversion efficiency observed at 24 kDa. | nih.gov |

| 45 vs 81 | - | OPV Devices | A decrease in power conversion efficiency was seen as MW increased from 45 to 81 kDa. | nih.gov |

| 29 - 52 | - | Field-Effect Transistors | Highest mobility observed in this MW range due to optimal crystalline quality. | researchgate.net |

| 20, 60, 331 | - | WAXS Analysis | Crystalline domain size decreased, and amorphous fraction increased at very high MW (331 kDa). | researchgate.net |

Electrochemical Behavior and Energy Level Engineering of 5 Hexylthiophene 2 Carbaldehyde Derivatives

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of 5-hexylthiophene-2-carbaldehyde derivatives. By measuring the current response to a sweeping potential, CV provides insights into the oxidation and reduction potentials, which are crucial for understanding the material's electronic structure.

Determination of Oxidation and Reduction Potentials

The onset oxidation (E_ox) and reduction (E_red) potentials of these thiophene-based compounds are determined from their cyclic voltammograms. researchgate.net These potentials mark the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and add an electron to the lowest unoccupied molecular orbital (LUMO), respectively. For instance, in a study of two thiophene (B33073) curcuminoid molecules, molecule 1 showed oxidation and reduction processes at +0.87 V and -1.66 V, while molecule 2 exhibited these at +0.95 V and -1.80 V (versus a Ferrocene/Ferrocenium, Fc/Fc+, reference). csic.es Similarly, electrochemically synthesized polymers, e-PProDOT and e-PProDOT-Bu2, displayed oxidation onsets at -0.30 V and -0.34 V. acs.org These values are essential for evaluating the materials' stability and their potential use in electronic devices.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels can be empirically calculated from the oxidation and reduction potentials obtained through CV. researchgate.net A common method involves using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard, which has a known absolute energy level of approximately -4.8 eV relative to the vacuum level. core.ac.uk

The formulas used are:

E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+) + 4.8] eV

E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+) + 4.8] eV

For example, the HOMO levels for electrochemically synthesized polymers e-PProDOT and e-PProDOT-Bu2 were calculated to be -4.05 eV and -4.01 eV, respectively. acs.org For two thiophene curcuminoid molecules, the corresponding HOMO and LUMO energy levels were determined as -5.53 eV and -3.26 eV for molecule 1 , and -5.58 eV and -3.11 eV for molecule 2 . csic.es These energy levels dictate the material's charge injection and transport properties. The difference between the HOMO and LUMO levels provides the electrochemical band gap, which can be compared with the optical band gap derived from UV-vis spectroscopy. researchgate.net

Correlation of Electrochemical Properties with Molecular Structure and Substituents

The molecular structure and the nature of substituent groups significantly influence the electrochemical properties of this compound derivatives. The introduction of alkyl side chains, for example, can affect the HOMO level. In a comparison of chemically and electrochemically synthesized polymers, the presence of alkyl chains did not have a noticeable effect on the HOMO level of the chemically produced polymers. acs.org However, the electrochemically synthesized versions had HOMO levels that were approximately 0.30 eV higher (less deeply lying) than their chemically synthesized counterparts. acs.org

Furthermore, studies on alkyl viologens have shown that as the length of the alkyl chain increases, the HOMO-LUMO energy gap tends to decrease. lew.ro This demonstrates that modifying the molecular structure, such as by altering the length of substituent chains or changing the synthetic method, is a viable strategy for tuning the electrochemical and electronic properties of these materials for specific applications. acs.orglew.ro

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the various processes occurring at the electrode-electrolyte interface, such as charge transfer and ion diffusion. rsc.org By applying a small sinusoidal voltage perturbation over a range of frequencies, EIS measures the system's impedance response. youtube.com

This technique can differentiate between multiple interfaces, such as solid/electrolyte and solid/solid junctions. rsc.org The resulting data, often visualized as a Nyquist plot, can be fitted to an equivalent circuit model, like the Randles cell, to quantify key parameters. youtube.com The Randles circuit includes the electrolyte resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl). youtube.com The charge transfer resistance is particularly important as it represents the kinetic barrier to the electrochemical reaction at the interface. Minimizing this resistance is often a key goal in enhancing the performance of electrochemical devices. rsc.org For thiophene-based systems, EIS can elucidate the dynamics of charge transfer, which is fundamental to their function in devices like batteries and sensors. rsc.orgrsc.org

Spectroelectrochemistry for In Situ Optical and Electrochemical Analysis

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information on the optical changes that occur as a material undergoes redox reactions. This in-situ method allows for the simultaneous monitoring of both the electrochemical response (current vs. potential) and the spectroscopic signature (e.g., UV-vis absorption) of the electroactive species.

For thiophene-based polymers, this technique is invaluable for observing the formation of charge carriers like polarons and bipolarons. acs.org As the polymer is electrochemically doped or dedoped, distinct changes in its absorption spectrum can be observed. These changes, correlated with specific oxidation or reduction peaks in the voltammogram, provide direct evidence of the electronic transitions occurring within the material. This allows for a more complete understanding of the structure-property relationships, linking the electrochemical state to the optical properties of the this compound derivatives.

Influence of Solvent Polarity and Electrolyte Composition on Electrochemical Response

Similarly, the composition of the electrolyte, including the type and concentration of the salt, plays a critical role. The electrolyte provides the ionic conductivity necessary for the electrochemical cell to function and can influence the kinetics of the electrode reactions. For instance, electropolymerization of thiophene derivatives is typically carried out in a specific solvent-electrolyte system, such as acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO4). acs.orgwinona.edu Changing this system can alter the morphology, conductivity, and electrochemical properties of the resulting polymer film. Therefore, careful selection and control of the solvent and electrolyte are essential for obtaining reproducible and optimized electrochemical performance from these materials. rsc.orgnih.gov

Photophysical Properties and Optoelectronic Performance of 5 Hexylthiophene 2 Carbaldehyde Based Materials

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Materials derived from 5-Hexylthiophene-2-carbaldehyde have demonstrated significant promise in the realm of organic electronics, particularly in their application as active components in OFETs. The strategic incorporation of the this compound moiety into larger conjugated systems allows for the fine-tuning of the electronic and morphological properties of the resulting materials, which is critical for achieving high device performance.

In one such study, novel naphthodithiophene oligomers were synthesized utilizing this compound. hkbu.edu.hk The resulting materials were characterized as p-type semiconductors, meaning that the majority of charge carriers are holes. The performance of these materials in OFETs was systematically evaluated, with key metrics such as field-effect mobility (µ) and the on/off current ratio (Ion/Ioff) being measured. The field-effect mobility is a measure of how quickly charge carriers can move through the semiconductor material under the influence of an electric field, a critical factor for high-performance transistors. The on/off ratio indicates the ability of the transistor to switch between its conducting (ON) and non-conducting (OFF) states, a crucial parameter for digital logic applications.

The fabricated OFETs, created using a drop-coating technique, demonstrated promising results. One of the synthesized oligomers, an ethoxy-naphtho[1,2-b:5,6-b']dithiophene-based oligomer (ENBT-based oligomer), exhibited a field-effect mobility of up to 1.6×10-2 cm2/(V·s) with a current on/off ratio of 105. hkbu.edu.hk This level of performance highlights the potential of materials derived from this compound for applications in flexible and low-cost electronics.

The table below summarizes the OFET performance of various naphthodithiophene oligomers synthesized using this compound as a starting material. hkbu.edu.hk The data illustrates the impact of molecular structure and annealing temperature on the device characteristics.

| Compound | Average Mobility (μavg) (cm2/Vs) | Maximum Mobility (μmax) (cm2/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (VT) (V) | Annealing Temperature (°C) |

|---|---|---|---|---|---|

| ENBTH | 6.4×10-6 | 7.8×10-6 | 104 | -10 | As-cast |

| ENBTH | 1.2×10-5 | 1.8×10-5 | 104 | -12 | 80 |

| ENBTH | 2.5×10-5 | 3.1×10-5 | 105 | -15 | 120 |

| ENBTH | 8.9×10-5 | 1.1×10-4 | 105 | -18 | 160 |

While the primary application data found is for OFETs, the inherent photoluminescent properties of conjugated thiophene-based polymers also suggest their potential use in OLEDs. The aldehyde functionality of this compound provides a reactive site for the synthesis of a wide array of conjugated polymers and small molecules with tailored emission characteristics suitable for OLED applications.

Polymerization Studies and Copolymerization Strategies Involving 5 Hexylthiophene 2 Carbaldehyde Monomers

Homopolymerization of 5-Hexylthiophene-2-carbaldehyde

Direct homopolymerization of thiophene-aldehyde monomers, including this compound, presents significant challenges. Research indicates that thiophene-aldehyde can be difficult to polymerize through conventional chemical or electrochemical methods. researchgate.net This difficulty often necessitates alternative strategies, such as incorporating the functional monomer into copolymers, to leverage its unique properties. For instance, to overcome the inability of thiophene-aldehyde to polymerize on its own, researchers have successfully synthesized and polymerized a trimer where a thiophene-aldehyde unit is enclosed between two polymerizable 3,4-ethylenedioxythiophene (B145204) (EDOT) groups. researchgate.net This approach demonstrates a viable pathway to integrate the aldehyde functionality into a conjugated polymer backbone.

Copolymerization with Other Thiophene (B33073) Derivatives and Conjugated Monomers

Copolymerization is a versatile strategy to integrate this compound into larger, more complex polymer architectures, thereby tuning the final material's electronic, optical, and mechanical properties.

Regioregular poly(3-hexylthiophene) (P3HT) is one of the most extensively studied conducting polymers, often serving as a model system for developing new synthetic methods and understanding structure-property relationships. nih.goved.gov The synthesis of regioregular, head-to-tail (HT) coupled P3HT is crucial, as this specific arrangement leads to a more planar polymer backbone, enhanced π-π stacking, and consequently, superior electronic and photonic properties compared to its regiorandom counterpart. cmu.eduresearchgate.net

The most common and effective method for synthesizing highly regioregular P3HT is the Grignard Metathesis (GRIM) polymerization. ed.govresearchgate.net This method produces defect-free polymers with controlled molecular weights and high yields. cmu.eduresearchgate.net Another widely used technique is oxidative polymerization with ferric chloride (FeCl₃), which can produce high molecular weight P3HT with good regioregularity, although typically lower than that achieved with GRIM methods. nih.gov

The characterization of P3HT's regioregularity is unambiguously established using ¹H NMR spectroscopy and UV-vis spectroscopy. ed.govresearchgate.net The aldehyde group of a monomer like this compound can be introduced into P3HT structures either by post-polymerization functionalization of a pre-synthesized P3HT chain or by using the functionalized monomer in a copolymerization reaction. acs.org For example, a secondary alcohol can be introduced onto a P3HT backbone by quenching a lithiated intermediate with an aldehyde. acs.org

Block copolymers incorporating a P3HT segment are of great interest as they self-assemble into novel morphologies, combining the electronic properties of the conjugated block with the mechanical and processing advantages of the other block. cmu.edu One synthetic route to P3HT-b-polystyrene involves the coupling reaction of a living polystyryl lithium anion with an allyl-terminated P3HT. cmu.edu Another approach is based on the Suzuki coupling reaction between a bromo-terminated P3HT, prepared by GRIM polymerization, and a polystyrene chain with a boronic acid ester end group. mdpi.com This method allows for the characterization of each homopolymer block before the final coupling reaction. mdpi.com The aldehyde group in this compound could serve as a reactive handle to initiate the growth of the second block or to couple the two pre-formed polymer chains.

Star-shaped and dendritic polymers represent complex, highly branched three-dimensional architectures that exhibit unique properties compared to their linear analogs, such as lower viscosity and higher solubility. instras.com These structures can be synthesized using a "core-first" or "arm-first" approach. researchgate.net Thiophene-based carbaldehydes are valuable building blocks for these architectures. The aldehyde group provides a versatile reactive site for attaching thiophene units (arms) to a multifunctional core or for building up dendritic wedges. nih.govnih.govrsc.org For example, star polymers can be created with a dendritic core and an outer shell of polymer arms. nih.gov The aldehyde functionality on a thiophene monomer could be reacted with an amine-terminated dendritic core to initiate arm growth, leading to novel conductive, star-shaped macromolecules. rsc.org

A key strategy in designing high-performance polymers for organic photovoltaics is to create materials with a low band gap to maximize the absorption of the solar spectrum. rsc.orgresearchgate.net This is often achieved by copolymerizing electron-donating and electron-accepting monomers to form a "push-pull" system within the polymer backbone. researchgate.net Thiophene units act as electron donors. The aldehyde group is an electron-withdrawing group, and its incorporation into the polymer structure can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Therefore, copolymerizing this compound with other donor monomers is a rational approach to synthesize low band gap polymers with enhanced absorption characteristics suitable for photovoltaic applications. researchgate.netgoogle.com

Impact of Polymerization Method on Molecular Weight, Polydispersity, and Regioregularity

The choice of polymerization method and reaction conditions has a profound impact on the key characteristics of the resulting polythiophene, including its molecular weight (Mw), polydispersity (PDI), and regioregularity (RR). nih.govacs.org These parameters, in turn, dictate the material's ultimate performance in electronic devices. rsc.orgrsc.org

For the widely studied P3HT, FeCl₃-initiated oxidative polymerization and Grignard Metathesis (GRIM) are the principal synthetic routes. nih.govresearchgate.net The GRIM method generally yields polymers with higher regioregularity and lower polydispersity. cmu.edu In oxidative polymerizations, factors such as reaction temperature, solvent quality, and monomer concentration can be tuned to control the polymer's properties. nih.gov For instance, lower reaction temperatures can improve polydispersity, while using better solvents tends to increase both molecular weight and regioregularity. nih.gov Recently, conducting the polymerization under an electric field has been shown to significantly improve the regioregularity of P3HT synthesized via oxidative coupling. rsc.org

The following table summarizes the influence of different synthetic approaches on the properties of P3HT, providing a framework for understanding how the polymerization of functionalized thiophenes like this compound could be controlled.

The table below shows experimental data on how reaction parameters affect the properties of P3HT synthesized by oxidative polymerization, illustrating the trade-offs involved in tuning the synthesis for desired outcomes.

Functionalization of Polythiophene Backbones via Aldehyde Group Reactivity

The presence of a reactive aldehyde group on the thiophene monomer, as in this compound, provides a versatile platform for the post-polymerization functionalization of polythiophene backbones. This approach allows for the introduction of a wide array of chemical functionalities, enabling the tailoring of the polymer's properties for specific applications. The reactivity of the aldehyde group can be harnessed through various chemical transformations to append new molecules and functional moieties to the conjugated polymer chain.

One of the primary strategies for functionalizing polythiophene backbones involves nucleophilic addition reactions to the aldehyde's carbonyl group. libretexts.org Aldehydes are generally more susceptible to nucleophilic attack than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. libretexts.org This inherent reactivity allows for a range of nucleophiles to be added to the polymer backbone.

A significant application of this functionalization is the cross-linking of the polymer chains. For instance, polymers bearing aldehyde groups can be cross-linked using diamines, such as ethylenediamine. acs.org This reaction proceeds through the formation of imine bonds between the aldehyde groups on the polymer and the amine groups of the cross-linker, resulting in a more robust and less soluble polymer network. This method has been demonstrated as an effective tool for functionalizing PEDOT, a related thiophene-based polymer. acs.org

Furthermore, the aldehyde group serves as a reactive handle for grafting other molecules onto the polythiophene backbone. This can be particularly useful for attaching fluorescent nanoparticles or other functional molecules to create materials with combined optical and electronic properties. acs.org The ability to modify the polymer after its initial synthesis offers a modular approach to designing complex macromolecular architectures.

The table below summarizes key aspects of the functionalization of aldehyde-bearing thiophene-based polymers.

| Functionalization Strategy | Reagent/Method | Resulting Linkage | Potential Application |

| Cross-linking | Ethylenediamine | Imine | Enhanced film stability, insoluble networks |

| Grafting | Fluorescent polyamine nanoparticles | Imine | Optoelectronic devices, sensors |

| Nucleophilic Addition | Various nucleophiles | Carbon-Nucleophile bond | Tailoring of electronic and physical properties |

It is important to note that while post-polymerization functionalization offers significant advantages, careful control of reaction conditions is necessary to avoid side reactions or degradation of the polymer backbone. The choice of solvent, temperature, and catalyst can all influence the efficiency and selectivity of the functionalization reaction.

Computational Chemistry and Theoretical Modeling of 5 Hexylthiophene 2 Carbaldehyde Systems

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. For a molecule like 5-hexylthiophene-2-carbaldehyde, with its conjugated π-system in the thiophene (B33073) ring, MO theory is essential for characterizing its electronic behavior.

Electronic structure calculations, typically employing methods like Density Functional Theory (DFT), are used to solve the molecular Schrödinger equation approximately. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate orbital energies. biosynth.comnih.gov

HOMO-LUMO Energy Level Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which influences its color and its potential as a semiconductor. nih.gov For conjugated molecules like this compound, the energy gap is a key determinant of their electronic and optical characteristics. For instance, in related poly(3-hexylthiophene) (P3HT) systems, the HOMO-LUMO gap is a subject of intense study to tune the material for solar cell applications. amazonaws.com Calculations for this compound would follow similar principles to predict its suitability for such applications.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the typical parameters calculated in a computational study of this compound. Specific values are dependent on the chosen computational method and have not been published in available literature.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap is often associated with higher reactivity and applications in organic electronics. nih.gov |

Charge Density Distribution Analysis

Charge density distribution analysis provides a map of how electrons are distributed within the this compound molecule. This is crucial for understanding its reactivity and intermolecular interactions. The electron-withdrawing nature of the aldehyde group (-CHO) and the electron-donating tendency of the sulfur atom in the thiophene ring create a specific electronic profile.

Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution. These maps show regions of negative potential (nucleophilic sites, prone to electrophilic attack) and positive potential (electrophilic sites, prone to nucleophilic attack). For this compound, the oxygen of the aldehyde group would be expected to be a region of high negative potential.

Quantum Chemical Calculations for Prediction of Properties (e.g., Optical Band Gap)

Quantum chemical calculations are powerful tools for predicting various molecular properties. For this compound, these calculations can forecast its optical band gap, which is closely related to the HOMO-LUMO gap. biosynth.com The optical band gap determines the portion of the electromagnetic spectrum the molecule absorbs, which is fundamental to its application in devices like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).

Methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate electronic absorption spectra (like UV-Vis spectra). nih.gov These simulations predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption. A smaller calculated band gap generally corresponds to a longer absorption wavelength. csic.es

Table 2: Predicted Properties from Quantum Chemical Calculations This table describes properties that would be predicted from a typical quantum chemical study of this compound. Specific values are not available in the reviewed literature.

| Predicted Property | Computational Method | Relevance |

| Optical Band Gap | TD-DFT | Determines the wavelength of light absorption; crucial for optoelectronic applications. biosynth.com |

| Maximum Absorption Wavelength (λmax) | TD-DFT | Predicts the color of the compound and its efficiency in absorbing light at specific energies. |

| Dipole Moment | DFT | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

Modeling of Intermolecular Interactions and Self-Assembly

The hexyl chain on the thiophene ring significantly influences how this compound molecules interact with each other and with their environment. Modeling these intermolecular interactions is key to understanding and predicting how the molecules will arrange in a solid state or in solution, a process known as self-assembly.

Computational models can simulate the non-covalent interactions, such as van der Waals forces (from the hexyl chains) and π-π stacking (between thiophene rings), that govern this self-assembly. The resulting molecular arrangement heavily impacts the bulk material properties, including charge transport in thin films, which is critical for electronic device performance. The study of related thiophene-based molecules shows that molecular packing is essential for achieving high charge carrier mobility. kyoto-u.ac.jp

Simulation of Spectroscopic Signatures (e.g., UV-Vis, NMR)

Theoretical modeling can accurately predict spectroscopic signatures, which serves as a powerful tool for validating experimental results and interpreting spectra.

UV-Vis Spectra: As mentioned, TD-DFT calculations can simulate the UV-Vis absorption spectrum, predicting the electronic transitions between molecular orbitals. For this compound, the main absorption would likely correspond to a π-π* transition within the conjugated thiophene-aldehyde system. nih.gov

NMR Spectra: Quantum chemical software can calculate the nuclear magnetic shielding tensors to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. In a simulated ¹H-NMR spectrum of this compound, distinct signals would be predicted for the aldehyde proton, the two protons on the thiophene ring, and the various protons along the hexyl chain. Such simulations are invaluable for confirming the molecular structure. For instance, studies on similar arylthiophene-2-carbaldehydes use NMR to identify protons on the thiophene ring, which appear as distinct singlets or doublets depending on the substitution pattern. nih.gov

Chemical Reactivity and Derivatization of the Formyl Group in 5 Hexylthiophene 2 Carbaldehyde

Aldehyde Group Transformations for Diversification of Molecular Structures

The aldehyde group at the 2-position of the thiophene (B33073) ring is a key site for chemical reactions, enabling the extension and diversification of the molecular framework. These transformations are fundamental in creating novel compounds with tailored electronic and physical properties.

Condensation Reactions (e.g., Horner-Emmons Reactions)

Condensation reactions involving the formyl group are a powerful tool for constructing larger conjugated systems. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde to form an alkene, predominantly with an E-stereochemistry. This reaction is highly valued for its ability to create carbon-carbon double bonds with high stereoselectivity.

The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester by a base to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 5-hexylthiophene-2-carbaldehyde. The resulting intermediate subsequently eliminates a dialkylphosphate salt to yield the alkene product. The use of phosphonate esters in the HWE reaction offers advantages over the traditional Wittig reaction, as the phosphonate-stabilized carbanions are more nucleophilic and the water-soluble phosphate (B84403) byproducts are easily removed.

For instance, the Horner-Emmons-Wittig reaction has been successfully employed to couple a carbaldehyde derivative of thiophene with a phosphonate precursor to synthesize a dibrominated monomer, a key step in the creation of conjugated polymers. The reaction's reliability and stereoselectivity make it a cornerstone in the synthesis of various organic electronic materials.

Other condensation reactions, such as those with azulene (B44059) derivatives in basic media, have also been explored. The specific products and their yields in these reactions are highly dependent on the starting materials and the base used.

Reduction and Oxidation Reactions

The formyl group of this compound can undergo both reduction and oxidation, providing pathways to other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol (5-hexylthiophen-2-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further functionalization, for example, through esterification or etherification reactions.

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 5-hexylthiophene-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This carboxylic acid derivative is a versatile intermediate, for instance, in the synthesis of amides and esters.

Strategies for Further Functionalization of the Thiophene Ring

Beyond the aldehyde group, the thiophene ring itself offers opportunities for further chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties.

Bromination and Other Halogenation Reactions

Bromination is a key strategy for introducing reactive handles onto the thiophene ring. The positions of bromination can be controlled by the reaction conditions and the directing effects of the existing substituents. For example, the bromination of 5-phenylthiophene-2-carbaldehyde (B91291) with bromine in a mixture of chloroform (B151607) and water at room temperature can lead to the formation of 4-bromo-5-phenylthiophene-2-carbaldehyde (B2369051) as the major product. In some cases, unexpected reactions like decarbonylative dibromination can occur, where the aldehyde group is removed and two bromine atoms are added to the ring.

The introduction of bromine atoms creates sites for subsequent cross-coupling reactions, significantly expanding the synthetic possibilities. For instance, 2,3,5-tribromothiophene (B1329576) can be prepared by the bromination of thiophene and subsequently used in regioselective lithium/bromine exchange reactions to introduce other functional groups.

Cross-Coupling at Other Positions of the Thiophene Ring

The halogenated derivatives of 5-hexylthiophene

Comparative Studies with Other Thiophene 2 Carbaldehyde Derivatives

Structure-Property Relationships with Varying Substituents (e.g., Phenyl, Propyl)

The introduction of a hexyl group, an alkyl substituent, is primarily aimed at enhancing the solubility of the compound in organic solvents. This is a common strategy in the design of materials for solution-processable organic electronics. In contrast, a phenyl group introduces aromaticity, which can lead to stronger π-π stacking interactions between molecules. This can influence the material's solid-state packing, melting point, and charge transport properties. For instance, 5-Phenylthiophene-2-carbaldehyde (B91291) has a significantly higher melting point (89–91°C) compared to the liquid state of 5-Hexylthiophene-2-carbaldehyde at room temperature, reflecting the stronger intermolecular forces imparted by the phenyl group.

Shorter alkyl chains like propyl would be expected to confer properties intermediate between the unsubstituted thiophene-2-carbaldehyde (B41791) and the hexyl derivative, offering some improvement in solubility without the significant steric bulk of the longer hexyl chain. The steric hindrance from different substituents also affects the planarity of polymers derived from these monomers, which in turn influences their electronic properties.

| Compound Name | Substituent at 5-position | Molecular Weight (g/mol) | Key Property Influence | Physical State (at RT) |

|---|---|---|---|---|

| This compound | Hexyl | 196.31 sigmaaldrich.com | Improves solubility in organic solvents | Liquid sigmaaldrich.com |

| 5-Phenylthiophene-2-carbaldehyde | Phenyl | 188.24 | Enhances π-π stacking, higher melting point | Solid |

| 5-Propylthiophene-2-carbaldehyde | Propyl | 154.24 | Moderate solubility improvement | Not specified |

| Thiophene-2-carbaldehyde | Hydrogen | 112.15 wikipedia.org | Baseline reference | Liquid wikipedia.org |

Influence of Alkyl Chain Length on Material Properties (e.g., Solubility, Film-Forming)

The length of the alkyl chain substituent on the thiophene (B33073) ring is a critical parameter for tuning material properties, especially for polymers and small molecules intended for organic electronics.

Solubility: Generally, increasing the alkyl chain length enhances solubility in common organic solvents. acs.org For example, attaching dibutyl side chains to a poly(propylenedioxythiophene) backbone rendered the polymer soluble in chlorinated solvents like chloroform (B151607), whereas the parent polymer was insoluble. acs.org However, this trend is not always linear. Very long alkyl chains can sometimes lead to a decrease in solubility in certain solvents due to increased viscosity and changes in intermolecular forces. mdpi.com Studies on thiazolothiazole-based acceptors have shown that even a slight shortening of the alkyl chain can lead to a sharp decrease in solubility, significantly impacting device fabrication. nih.gov For some conjugated polymers, shorter hexyl side chains result in limited solubility compared to longer nonyl or dodecyl chains. rsc.org

Film-Forming Properties: The ability to form uniform, high-quality thin films is paramount for electronic device performance. Alkyl chain length directly influences this by affecting solubility and the self-assembly behavior of the molecules during film deposition. Longer alkyl chains can provide the necessary solubility for solution-based processing techniques like spin-coating or drop-casting. acs.orgacs.org Furthermore, the side chains influence the packing of the polymer backbones in the solid state. Intermediate length alkyl chains (nonyl and dodecyl) have been shown to allow for selective formation of different semi-crystalline phases depending on the solvent used, while shorter (hexyl) or longer (pentadecyl) chains tend to favor the formation of a specific phase. rsc.org The morphology of the resulting film, which is crucial for charge transport, is thus heavily dependent on the side chain. researchgate.net

Comparison of Electronic and Optoelectronic Properties with Related Thiophene Systems

The electronic and optoelectronic properties of thiophene-based materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap, are highly tunable by modifying the chemical structure. acs.orgacs.org The introduction of a simple alkyl group like hexyl primarily serves to improve processability, but the core electronic properties are heavily influenced by the degree of conjugation and the presence of other functional groups.

Compared to the unsubstituted thiophene-2-carbaldehyde, the hexyl group provides a weak electron-donating effect, which can slightly raise the HOMO level. However, more significant changes are observed when comparing it to systems with stronger electron-donating or withdrawing groups, or extended conjugation. For instance, replacing the hexyl group with a methoxyphenyl group, as in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, introduces a stronger electron-donating substituent that can more significantly alter the electronic structure. sigmaaldrich.com

In polymeric systems, the regioregularity of the polymer chain, which is influenced by the side chains, has a dramatic effect on electronic properties. rsc.org Structurally homogenous and defect-free regioregular polythiophenes exhibit greatly improved photonic and electronic properties compared to their regioirregular counterparts because of enhanced crystallinity and better packing, which facilitates intermolecular charge hopping. rsc.org The planarity of the polymer backbone is also key; twisting due to steric repulsion between side chains can disrupt π-conjugation, leading to a larger band gap and reduced conductivity. rsc.org

Impact of Conjugated Systems (e.g., Bithiophenes, Terthiophenes) on Performance